Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one

Lipophilicity Drug-likeness Scaffold optimization

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 1198604-53-3) is a conformationally constrained bicyclic lactam belonging to the 3-azabicyclo[3.1.0]hexane family. Its structure comprises a fused cyclopropane-pyrrolidinone core bearing an N-benzyl substituent.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 1198604-53-3
Cat. No. B1444641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one
CAS1198604-53-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1C2C1C(=O)N(C2)CC3=CC=CC=C3
InChIInChI=1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyZSWYHQBTOWUEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 1198604-53-3): Core Scaffold Identity and Procurement-Relevant Properties


3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 1198604-53-3) is a conformationally constrained bicyclic lactam belonging to the 3-azabicyclo[3.1.0]hexane family. Its structure comprises a fused cyclopropane-pyrrolidinone core bearing an N-benzyl substituent [1]. The compound exhibits a computed XLogP3 of 1.3, topological polar surface area (TPSA) of 20.3 Ų, and molecular weight of 187.24 g/mol, with zero hydrogen-bond donors and one acceptor [1]. Commercially, it is supplied at purities ranging from 95% to 98%, with vendors such as Bidepharm offering batch-specific QC documentation including NMR, HPLC, and GC traces . This scaffold is recognized as a key synthetic intermediate in medicinal chemistry programs targeting CNS disorders, glycine transporter 1 (GlyT1) inhibition, and kinase modulation [2].

Why 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one Cannot Be Interchanged with Unsubstituted or Differently Substituted 3-Azabicyclo[3.1.0]hexane Analogs


The N-benzyl substituent and 2-oxo group on the 3-azabicyclo[3.1.0]hexane core confer distinct physicochemical and reactivity properties that preclude generic substitution. Compared with the unsubstituted 3-azabicyclo[3.1.0]hexan-2-one (CAS 159911-00-9, MW 97.12, logP ~0.03–0.22), the benzyl derivative exhibits a computed XLogP3 of 1.3—a shift of approximately 1.1 log units—resulting in substantially higher lipophilicity that alters solubility, membrane permeability, and chromatographic behavior [1][2]. The presence of the benzyl group also introduces two rotatable bonds (vs. zero in the unsubstituted core), affecting conformational entropy and molecular recognition [1]. Furthermore, the lactam carbonyl at position 2 distinguishes this compound from the reduced 3-benzyl-3-azabicyclo[3.1.0]hexane amine scaffold used in triple reuptake inhibitors such as DOV 21,947 (amitifadine), where the pharmacophore resides at the 1-aryl position rather than the N-3 position [3]. These differences in substitution pattern, lipophilicity, and functional-group presentation mean that procurement decisions cannot assume functional interchangeability among 3-azabicyclo[3.1.0]hexane derivatives.

Quantitative Differentiation Evidence: 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one vs. Closest Analogs


Lipophilicity Shift: XLogP3 Comparison of N-Benzyl vs. Unsubstituted 3-Azabicyclo[3.1.0]hexan-2-one

The N-benzyl substitution on 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one elevates computed lipophilicity by approximately 1.1–1.3 logP units relative to the unsubstituted parent 3-azabicyclo[3.1.0]hexan-2-one. This differentiation is critical for medicinal chemistry campaigns where modulation of logP is required to optimize membrane permeability, CNS penetration, or metabolic stability [1][2].

Lipophilicity Drug-likeness Scaffold optimization

Molecular Complexity and Fraction sp³ (Fsp3) Comparison: Conformationally Constrained Bicyclic Lactam vs. Flexible Piperidine Building Blocks

The 3-azabicyclo[3.1.0]hexane scaffold provides inherent conformational restriction through its fused cyclopropane ring, a feature absent in the commonly used piperidine building block. The target compound has an Fsp3 of 0.42 (5 sp³ carbons / 12 total carbons), whereas the fully saturated 3-azabicyclo[3.1.0]hexane (CAS 285-59-6) has Fsp3 = 1.0. In medicinal chemistry, increased Fsp3 correlates with improved aqueous solubility and clinical success rates ('Escape from Flatland' principle). The benzyl substituent reduces Fsp3 relative to the fully saturated core but adds aromatic interactions beneficial for target binding [1].

Conformational restriction Fsp3 Scaffold diversity

Commercial Purity Benchmarking: Vendor-Supplied Quality Specifications for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one

The target compound is available from multiple vendors with documented purity specifications. Bidepharm supplies the compound at 98% standard purity with batch-specific QC certificates (NMR, HPLC, GC) . AKSci offers a minimum purity specification of 95% with long-term storage guidance . Cool Pharm (Shanghai Kehua) provides 97% purity with storage conditions of sealed, dry, 2–8°C [1]. In contrast, the unsubstituted 3-azabicyclo[3.1.0]hexan-2-one (CAS 159911-00-9) is typically supplied at 97% purity (Achemblock) . The availability of batch-level analytical documentation for the target compound supports reproducibility in research and development workflows.

Quality control Purity specification Batch consistency

Synthetic Utility Differentiation: 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one as a Key Intermediate for GlyT1 Inhibitors vs. 1-Aryl Triple Reuptake Inhibitor Scaffolds

The target compound's N-benzyl-3-azabicyclo[3.1.0]hexan-2-one core has been explicitly claimed as a synthetic intermediate in the preparation of GlyT1 inhibitors for cognition enhancement and psychosis treatment. Patent literature describes thiophene-2-carboxylic acid N-[(3-benzyl-3-azabicyclo[3.1.0]hex-6-yl)methyl]-N-[3-fluoro-4-(morpholin-4-yl)phenyl]amide as a representative compound derived from this intermediate series, with synaptosomal glycine reuptake inhibition IC50 values below 10 µM [1]. This application contrasts with the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold, which is the core of triple reuptake inhibitors (TRIs) such as DOV 21,947 (SERT IC50 12 nM, NET IC50 23 nM, DAT IC50 96 nM in HEK 293 cells) [2]. The N-3 benzyl lactam scaffold is structurally and pharmacologically distinct from the 1-aryl amine scaffold, targeting different transporter systems.

GlyT1 inhibition CNS drug discovery Synthetic intermediate

Evidence-Backed Application Scenarios for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 1198604-53-3)


GlyT1 Inhibitor Lead Optimization Programs Requiring N-Benzyl-3-azabicyclo[3.1.0]hexane Scaffolds

Patent literature explicitly describes the 3-benzyl-3-azabicyclo[3.1.0]hexane core as a synthetic intermediate for GlyT1 inhibitors targeting schizophrenia and cognitive disorders [1]. The N-benzyl substituent and the lactam carbonyl provide synthetic handles for further functionalization at the 6-position. Research teams pursuing non-sarcosine-based GlyT1 inhibitors should prioritize this scaffold over unsubstituted or 1-aryl variants, which address different transporter pharmacology (monoamine reuptake) [2]. The compound's computed XLogP3 of 1.3 supports CNS drug-likeness, and the availability of batch-specific QC documentation (98% purity with NMR/HPLC/GC from Bidepharm) ensures reproducible starting material for SAR campaigns .

Conformationally Constrained Fragment Library Design Using Bicyclic Lactam Building Blocks

The 3-azabicyclo[3.1.0]hexane scaffold is valued in fragment-based drug discovery for its inherent conformational restriction compared to flexible piperidine or pyrrolidine fragments [1]. The target compound, with its benzyl substituent, offers an Fsp3 of 0.42—intermediate between the fully saturated 3-azabicyclo[3.1.0]hexane (Fsp3 = 1.0) and planar aromatic systems—providing a balanced saturation profile that aligns with the 'Escape from Flatland' design principles [2]. The lactam functionality enables further derivatization via alkylation, acylation, or reduction, making it a versatile entry point for generating diverse screening libraries while maintaining the conformational constraint imparted by the fused cyclopropane ring.

Development of NIK Kinase Inhibitors Incorporating the Azabicyclo[3.1.0]hexanone Motif

Recent structure-based drug design efforts at Genentech identified the azabicyclo[3.1.0]hexanone motif as a critical structural element that attenuates in vitro and in vivo clearance while maintaining NF-κB-inducing kinase (NIK) potency and increasing kinase selectivity, resulting in a greater than ten-fold reduction in predicted human dose [1]. The 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one scaffold provides the core architecture for such NIK inhibitor programs. Procurement of this specific intermediate, rather than generic azabicyclo analogs, ensures the correct substitution pattern (N-benzyl, 2-oxo) required for downstream synthetic elaboration toward clinical candidates.

Synthesis of Muscarinic Receptor Antagonist Intermediates Featuring 6-Substituted 3-Benzyl-3-azabicyclo[3.1.0]hexane Cores

Patent EP1888525A1 discloses 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives as muscarinic receptor antagonists for respiratory, urinary, and gastrointestinal indications, with specific exemplification of (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl intermediates [1]. The target compound, 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one, serves as a precursor for such 6-substituted derivatives through reduction of the lactam carbonyl and subsequent functionalization. The N-benzyl group provides a protecting-group strategy for the secondary amine, enabling selective manipulation at the 6-position without affecting the 3-nitrogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.